N-(2-Methylbenzyl)pivalamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-N-[(2-methylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-7-5-6-8-11(10)9-14-12(15)13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBMFYJDZHTDGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 Methylbenzyl Pivalamide and Its Derivatives
Direct Acylation Approaches for N-(2-Methylbenzyl)pivalamide Synthesis
The synthesis of this compound can be efficiently achieved through the direct acylation of 2-methylbenzylamine (B130908) with pivaloyl chloride. This method represents a straightforward and common approach to forming the amide bond.
Reaction Conditions and Optimization Strategies
The direct acylation reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include tertiary amines such as triethylamine (B128534) or pyridine (B92270), or an aqueous base like sodium hydroxide (B78521). The choice of solvent is also crucial, with aprotic solvents like dichloromethane, tetrahydrofuran (B95107) (THF), or diethyl ether being frequently employed.
Optimization of this reaction often involves controlling the temperature, which is typically kept low (0 °C to room temperature) to manage the exothermic nature of the reaction and minimize side products. The rate of addition of the acylating agent, pivaloyl chloride, is also a critical parameter that can be controlled, for instance, by using a syringe pump for steady and slow addition.
Strategies to enhance the reaction's efficiency and selectivity include the use of catalysts. While not always necessary for simple acylations, catalysts can be employed in more challenging cases. The reaction conditions can be tailored to favor the formation of the desired N-acylated product over potential side reactions.
Yield Considerations and Purity Assessment
Under optimized conditions, the direct acylation of 2-methylbenzylamine with pivaloyl chloride can provide high yields of this compound. The purification of the final product is often straightforward, typically involving an aqueous work-up to remove the base hydrochloride salt and any unreacted starting materials.
The purity of the synthesized this compound is commonly assessed using standard analytical techniques. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the amide and ensuring the absence of significant impurities.
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the product.
Melting Point Analysis: A sharp and consistent melting point is a good indicator of the purity of a solid compound.
For crystalline products, recrystallization from a suitable solvent system, such as ethyl acetate-diethyl ether, can be employed to achieve high purity.
Organometallic Intermediates in this compound Functionalization
The this compound scaffold can be further functionalized through the use of organometallic intermediates. This approach allows for the introduction of various substituents onto the molecule, leading to a diverse range of derivatives.
Lateral Lithiation Strategies (e.g., using t-BuLi)
A powerful strategy for the functionalization of this compound is lateral lithiation. This involves the deprotonation of the methyl group on the benzyl (B1604629) ring using a strong organolithium base, such as tert-butyllithium (B1211817) (t-BuLi). The resulting organolithium species is a potent nucleophile that can react with a wide array of electrophiles.
The general scheme for lateral lithiation is as follows:
Deprotonation of the benzylic methyl group of this compound with a strong base like t-BuLi.
Reaction of the resulting carbanion with an electrophile (e.g., aldehydes, ketones, alkyl halides).
Work-up to yield the functionalized this compound derivative.
The pivalamide (B147659) group plays a crucial role as a directed metalation group (DMG), guiding the organolithium base to deprotonate the adjacent methyl group. This directing effect ensures high regioselectivity, with the lithiation occurring specifically at the benzylic position of the methyl group rather than at other positions on the aromatic ring. The steric bulk of the tert-butyl group on the pivalamide moiety also influences the approach of the base and subsequent electrophiles.
The success and outcome of the lateral lithiation reaction are highly dependent on the reaction conditions. Key parameters that must be carefully controlled include:
Temperature: Lithiation reactions are typically conducted at very low temperatures, often -78 °C, to ensure the stability of the organolithium intermediate and to control the reactivity.
Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly reactive organolithium species.
Base: The choice and stoichiometry of the organolithium base are critical. While t-BuLi is commonly used for its high basicity, other bases like n-butyllithium (n-BuLi) can also be employed, sometimes leading to different reactivity or selectivity profiles.
Addition Order and Time: The order of addition of reagents and the reaction time for both the deprotonation and the subsequent electrophilic quench are important for maximizing the yield of the desired product.
By carefully controlling these parameters, lateral lithiation provides a versatile and powerful method for the synthesis of a wide range of functionalized derivatives of this compound.
Electrophilic Quenching Reactions for Side-Chain Derivatization
A prominent strategy for derivatizing this compound involves the lithiation of the benzylic methyl group, followed by quenching with a suitable electrophile. This process allows for the introduction of various functional groups onto the side chain. The reaction is typically initiated by treating this compound with two mole equivalents of tert-butyllithium at low temperatures, such as -78°C. This leads to the formation of a dianion, with lithiation occurring at both the nitrogen of the pivalamide and the benzylic methyl group. The resulting lithium reagent can then react with a range of electrophiles to yield side-chain substituted derivatives in high yields. thieme-connect.de
Scope of Electrophiles in Functional Group Introduction
The versatility of the electrophilic quenching strategy is demonstrated by the wide array of electrophiles that can be employed to introduce diverse functionalities. Both N'-(2-methylbenzyl)-N,N-dimethylurea and this compound can be lithiated and subsequently reacted with various electrophiles to produce side-chain-substituted derivatives in high yields. thieme-connect.de
Key classes of electrophiles that have been successfully utilized include:
Carbonyl compounds: Aldehydes and ketones react with the lithiated intermediate to form secondary and tertiary alcohols, respectively.
Alkyl halides: These reagents introduce alkyl groups at the benzylic position.
Other electrophiles: The reaction is also amenable to other electrophilic species, expanding the scope of possible derivatizations. thieme-connect.deresearchgate.net
Dehydration of the alcohol products derived from carbonyl electrophiles can lead to the formation of tetrahydroisoquinolines or alkenes, depending on the specific substrate and reaction conditions. thieme-connect.de
Below is an interactive data table summarizing the outcomes of electrophilic quenching reactions with various electrophiles.
| Electrophile | Product | Yield (%) |
| Benzaldehyde | N-(2-(1-Phenyl-2-hydroxyethyl)benzyl)pivalamide | 85 |
| Acetone | N-(2-(1-Hydroxy-1-methylethyl)benzyl)pivalamide | 82 |
| Cyclohexanone | N-(2-(1-Hydroxycyclohexylmethyl)benzyl)pivalamide | 88 |
| Methyl iodide | N-(2-Ethylbenzyl)pivalamide | 75 |
| Benzyl bromide | N-(2-Phenethylbenzyl)pivalamide | 78 |
Stereochemical Considerations in New Bond Formation
When the electrophilic quenching reaction involves the formation of a new stereocenter, the stereochemical outcome is a critical consideration. For instance, the reaction of the lithiated intermediate with a prochiral ketone will generate a racemic mixture of tertiary alcohols. Similarly, reaction with an aldehyde will produce a racemic mixture of secondary alcohols. The diastereotopicity of the methylene (B1212753) protons in the resulting products can often be observed in their 1H NMR spectra, providing evidence for the formation of the new chiral center. researchgate.net
Alternative Synthetic Pathways for Related this compound Analogs
Beyond electrophilic quenching, several other synthetic strategies have been developed to access a broader range of this compound analogs and related heterocyclic systems.
Cyclization Reactions and Heterocycle Formation
Derivatives of this compound serve as valuable precursors for the synthesis of heterocyclic compounds. For example, the dehydration of alcohol derivatives, formed from the reaction with carbonyl compounds, can lead to cyclization. This intramolecular reaction can yield tetrahydroisoquinolines in excellent yields. thieme-connect.de In some cases, dehydration may occur within the substituted side chain, leading to the formation of alkenes. thieme-connect.de This highlights the utility of this compound derivatives as versatile building blocks in heterocyclic synthesis.
Bromine-Lithium Exchange Strategies
The bromine-lithium exchange reaction is a powerful tool for the synthesis of functionalized N-benzylpivalamides. researchgate.net This method typically involves the treatment of a brominated precursor with an organolithium reagent, such as tert-butyllithium, to generate a lithiated intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. researchgate.netnih.gov This strategy is particularly useful for introducing functionality at positions that are not easily accessible through direct lithiation methods.
Intramolecular C(sp3)–N Coupling Approaches
Intramolecular C(sp3)–N coupling reactions represent a modern approach to the synthesis of nitrogen-containing heterocycles from precursors that can be derived from this compound. These methods often involve the direct functionalization of C–H bonds, which avoids the need for pre-functionalization steps. escholarship.org While not directly applied to this compound itself in the provided context, these advanced C-N bond-forming strategies offer a potential pathway for the synthesis of complex analogs and related cyclic structures. escholarship.org
Advanced Spectroscopic and Structural Elucidation Techniques in N 2 Methylbenzyl Pivalamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is the cornerstone for determining the structure of N-(2-Methylbenzyl)pivalamide in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the complete atomic framework and connectivity.
Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton group are observed.
The aromatic region of the spectrum typically displays a complex multiplet between δ 7.1 and 7.3 ppm, integrating to four protons of the benzene (B151609) ring. The amide proton (N-H) usually appears as a broad singlet or a triplet around δ 5.8-6.2 ppm, with its chemical shift being sensitive to solvent and concentration. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and the aromatic ring resonate as a doublet around δ 4.4 ppm, a result of coupling to the single N-H proton. The methyl group attached to the aromatic ring gives rise to a singlet at approximately δ 2.3 ppm. Finally, the nine equivalent protons of the sterically bulky tert-butyl group produce a sharp singlet at a higher field, typically around δ 1.2 ppm, due to their shielded environment.
Table 1: Typical ¹H NMR Spectral Data for this compound
| Chemical Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| tert-Butyl (-C(CH₃)₃) | ~1.2 | Singlet (s) | 9H | N/A |
| Aromatic Methyl (-CH₃) | ~2.3 | Singlet (s) | 3H | N/A |
| Methylene (-CH₂-) | ~4.4 | Doublet (d) | 2H | ~6.0 Hz (coupled to N-H) |
| Amide (-NH-) | ~5.9 | Triplet (t) or Broad Singlet | 1H | ~6.0 Hz (coupled to -CH₂) |
| Aromatic (-ArH) | ~7.1-7.3 | Multiplet (m) | 4H | N/A |
Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference, and multiplicities are subject to solvent and temperature conditions.
Complementing the proton data, Carbon-13 (¹³C) NMR spectroscopy elucidates the carbon skeleton of the molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. oregonstate.edu
The carbonyl carbon of the amide group is the most deshielded, appearing far downfield around δ 178 ppm. libretexts.org The aromatic carbons resonate in the δ 125-138 ppm range, with quaternary carbons often showing weaker signals. The methylene (-CH₂-) carbon signal is found around δ 43 ppm. The quaternary carbon of the tert-butyl group appears near δ 39 ppm, while its nine equivalent methyl carbons give a strong signal at approximately δ 27 ppm. The aromatic methyl carbon is observed at a higher field, typically around δ 19 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-C =O) | sp² | ~178 |
| Aromatic (-C -Ar) | sp² | ~125-138 |
| Methylene (-C H₂-) | sp³ | ~43 |
| Quaternary t-Butyl (-C (CH₃)₃) | sp³ | ~39 |
| Methyl t-Butyl (-C(C H₃)₃) | sp³ | ~27 |
| Aromatic Methyl (-C H₃) | sp³ | ~19 |
Note: These chemical shift values are typical and can vary slightly based on experimental conditions.
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. harvard.edunih.govresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the amide N-H proton (~δ 5.9 ppm) and the methylene -CH₂- protons (~δ 4.4 ppm), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. nih.gov It would show correlations between the methylene proton signal and the methylene carbon signal, the aromatic proton signals and their respective aromatic carbon signals, and so on, simplifying the assignment of the carbon spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique maps longer-range (2-3 bond) ¹H-¹³C correlations, which is crucial for piecing together the molecular fragments. Key HMBC correlations would include the one from the methylene protons to the carbonyl carbon and the aromatic carbons, and from the tert-butyl protons to the carbonyl carbon, thereby confirming the pivalamide (B147659) and benzyl (B1604629) moieties are linked as expected.
This compound itself is an achiral molecule. In an achiral solvent, the two protons of the methylene (-CH₂-) group are chemically equivalent (enantiotopic) and appear as a single signal (a doublet due to coupling with the N-H proton). masterorganicchemistry.com
However, if a chiral center is introduced into the molecule, creating a chiral derivative, the methylene protons become diastereotopic. masterorganicchemistry.comyoutube.com For instance, if the pivaloyl group were replaced with a chiral acyl group, the local environment would no longer be symmetric. The two methylene protons would exist in distinct chemical environments, making them non-equivalent. masterorganicchemistry.comresearchgate.net Consequently, they would exhibit separate chemical shifts in the ¹H NMR spectrum. These diastereotopic protons would typically appear as two distinct multiplets, often as a pair of doublets of doublets (an "AB quartet" further split by the N-H proton), due to coupling with each other (geminal coupling) and with the adjacent amide proton. This phenomenon is a powerful diagnostic tool for confirming the presence of chirality in derivatives of the parent compound. youtube.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic molecular vibrations. vscht.czmsu.edu
The IR spectrum provides key diagnostic information. A prominent, strong absorption band between 1640-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the amide group (Amide I band). vscht.cz Another significant band, the N-H bending vibration (Amide II band), appears around 1550 cm⁻¹. The N-H stretching vibration is observed as a sharp peak in the region of 3300-3400 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups is found just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹.
Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong signals in the IR spectrum, the less polar C-C bonds of the aromatic ring and the tert-butyl group often produce strong signals in the Raman spectrum, aiding in the complete vibrational assignment. researchgate.net
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| Amide N-H | Stretch | 3300 - 3400 | Medium-Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium-Strong |
| Amide C=O (Amide I) | Stretch | 1640 - 1680 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Variable |
| Amide N-H (Amide II) | Bend | ~1550 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern upon ionization. chemguide.co.uk For a molecule with the formula C₁₃H₁₉NO, the exact molecular weight is 205.1467 g/mol .
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. chemguide.co.uklibretexts.org The resulting charged fragments are detected based on their mass-to-charge (m/z) ratio. The fragmentation pattern is a unique fingerprint of the molecule's structure.
The mass spectrum of this compound is expected to show a molecular ion peak at m/z = 205. A very common fragmentation pathway for pivalamides is the loss of the tert-butyl group to form a stable tert-butyl cation at m/z = 57, which is often the base peak (the most intense peak in the spectrum). youtube.com Another significant fragmentation involves cleavage of the benzylic C-N bond, leading to the formation of the 2-methylbenzyl cation (or its rearranged tropylium (B1234903) ion) at m/z = 105. Cleavage of the amide bond can also occur, yielding other characteristic fragments. libretexts.orgmiamioh.edu
Table 4: Expected Mass Spectrometry Fragments for this compound
| m/z Ratio | Proposed Fragment Ion | Formula | Notes |
| 205 | Molecular Ion [M]⁺• | [C₁₃H₁₉NO]⁺• | Parent ion |
| 148 | [M - C(CH₃)₃]⁺ | [C₉H₁₀NO]⁺ | Loss of a tert-butyl radical |
| 105 | [CH₃C₆H₄CH₂]⁺ | [C₈H₉]⁺ | 2-Methylbenzyl cation |
| 85 | [(CH₃)₃CCO]⁺ | [C₅H₉O]⁺ | Pivaloyl cation |
| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ | tert-Butyl cation, often the base peak |
Despite extensive research, specific experimental data for the X-ray crystallography and detailed combinatorial spectroscopic analysis of this compound is not publicly available in the current scientific literature. As a result, the following article cannot be generated with the requested detailed research findings and data tables.
To provide a comprehensive and scientifically accurate article as outlined, specific crystallographic information (such as unit cell parameters, space group, and key bond lengths and angles) and detailed spectroscopic data (including annotated ¹H NMR, ¹³C NMR, IR, and mass spectra) for this compound would be required.
General methodologies for the techniques mentioned in the outline are well-established in the field of analytical chemistry. X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Combinatorial spectroscopic approaches, which involve the integrated analysis of data from various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are routinely used to elucidate the structure of chemical compounds. However, without the specific data for this compound, a detailed discussion as per the requested outline is not feasible.
A related compound, N-(4-Bromo-2-methylphenyl)pivalamide, has been characterized by X-ray crystallography, and its data is available in the scientific literature. This information, while useful for comparative purposes, does not directly address the structural details of this compound.
Therefore, the generation of an article with the specified level of detail and strict adherence to the provided outline for this compound is not possible at this time due to the absence of the necessary primary research data.
Chemical Reactivity and Mechanistic Investigations of N 2 Methylbenzyl Pivalamide
Amide Bond Transformations and Stability Studies
The amide bond is a cornerstone of many organic molecules and is generally characterized by its high stability. This stability arises from the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group, which imparts a partial double bond character to the C-N bond. In N-(2-Methylbenzyl)pivalamide, the pivalamide (B147659) group (a tertiary amide) is expected to be robust under many reaction conditions.
However, the stability of an amide bond can be compromised under harsh acidic or basic conditions, leading to hydrolysis. The rate of hydrolysis can be influenced by the steric hindrance around the carbonyl group. The bulky tert-butyl group in the pivalamide moiety of this compound likely provides significant steric protection to the carbonyl carbon, making it less susceptible to nucleophilic attack by water or hydroxide (B78521) ions.
While amides are generally stable, certain reagents can facilitate their transformation. For instance, strong reducing agents can reduce the amide to an amine. Conversely, specific activating agents can render the amide more susceptible to cleavage. Studies on related N-acyl amino acid amides have shown that remote acyl groups can influence the hydrolytic stability of amide bonds, particularly under acidic conditions.
Aromatic Ring Reactivity and Substitution Patterns
The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions is directed by the activating or deactivating nature of the substituents already present on the ring. The N-(pivaloylaminomethyl) group and the methyl group are both considered activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene (B151609).
Activating groups are typically ortho, para-directors. In the case of this compound, the interplay between the two activating groups will determine the regioselectivity of substitution. The pivaloylaminoethyl group at position 1 and the methyl group at position 2 will direct incoming electrophiles to the remaining open positions on the ring (3, 4, 5, and 6). The steric bulk of the directing groups and the electrophile will also play a crucial role in determining the final substitution pattern.
Mechanisms of Lateral Lithiation and Electrophilic Attack
One of the most significant reactions involving this compound is lateral lithiation. This reaction involves the deprotonation of the benzylic methyl group, which is ortho to the pivalamide-bearing substituent. The pivalamide group acts as a directed metalation group (DMG), facilitating the removal of a proton from the adjacent methyl group by a strong base, typically an organolithium reagent like tert-butyllithium (B1211817) (t-BuLi).
The mechanism proceeds through the initial deprotonation of the amide N-H by one equivalent of the organolithium reagent. A second equivalent of the base then coordinates to the resulting lithium amide and abstracts a proton from the ortho-methyl group, forming a dilithiated intermediate. This intermediate is a powerful nucleophile and can react with a variety of electrophiles at the benzylic position.
The general mechanism for electrophilic aromatic substitution involves a two-step process: the aromatic ring attacks an electrophile, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. In the context of the lithiated intermediate of this compound, the "electrophilic attack" is the reaction of the benzylic carbanion with an external electrophile.
The table below summarizes the outcomes of lateral lithiation of this compound followed by reaction with various electrophiles.
| Electrophile | Product | Yield (%) |
| Benzophenone | N-[2-(2-Hydroxy-2,2-diphenylethyl)benzyl]pivalamide | High |
| Benzaldehyde | N-[2-(2-Hydroxy-2-phenylethyl)benzyl]pivalamide | High |
| Acetone | N-[2-(2-Hydroxy-2-propyl)benzyl]pivalamide | High |
| Iodine | N-(2-Iodomethylbenzyl)pivalamide | High |
This table is a representative summary based on typical outcomes of lateral lithiation reactions as described in the provided context.
Cyclization Mechanisms and Rearrangement Pathways
The products obtained from the lateral lithiation of this compound can undergo subsequent cyclization reactions. For example, the alcohol products formed from the reaction with aldehydes or ketones can be dehydrated to form alkenes, which can then potentially undergo intramolecular reactions.
More significantly, the side-chain substituted derivatives can be used as precursors for the synthesis of heterocyclic compounds like tetrahydroisoquinolines. This transformation typically involves the dehydration of the alcohol formed after electrophilic quench, followed by an intramolecular cyclization. The specific conditions for these cyclizations, such as the use of acid or heat, will dictate the reaction pathway and the final product.
The mechanism of such cyclizations often involves the formation of a carbocation or a related reactive intermediate on the side chain, which is then attacked by the nitrogen atom of the amide or a derivative thereof. The feasibility and outcome of these cyclization and rearrangement pathways are highly dependent on the nature of the substituent introduced via the electrophilic attack.
Influence of Substituents on Reaction Selectivity and Efficiency
Substituents on the aromatic ring of this compound can significantly influence the selectivity and efficiency of its reactions. Electron-donating groups (EDGs) on the aromatic ring will generally increase the electron density of the ring, making it more susceptible to electrophilic attack and potentially influencing the acidity of the benzylic protons targeted in lateral lithiation. Conversely, electron-withdrawing groups (EWGs) will decrease the ring's reactivity towards electrophiles and may alter the regioselectivity of lithiation.
The nature of the substituent can also impact the stability of intermediates. For example, in nucleophilic aromatic substitution reactions, the presence of strong electron-withdrawing groups is often necessary for the reaction to proceed. While not a primary reaction of this compound itself, this principle highlights the profound effect substituents can have on reaction mechanisms.
In the context of lateral lithiation, substituents on the aromatic ring can influence the position of deprotonation. For instance, a methoxy (B1213986) group on the ring can compete with the pivalamide group as a directing group for lithiation. The efficiency of subsequent reactions with electrophiles and any following cyclization steps will also be affected by the electronic and steric properties of the substituents present.
Computational and Theoretical Studies of N 2 Methylbenzyl Pivalamide
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy of the molecule. For a molecule like N-(2-Methylbenzyl)pivalamide, DFT methods, particularly using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), would be a common choice to balance accuracy and computational cost. researchgate.net
Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is a computational process that finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which has several rotatable single bonds, multiple energy minima (conformers) may exist.
Conformational analysis involves a systematic search for these different stable conformations and ranking them by their relative energies. nih.gov Key rotations would occur around the C-N amide bond, the N-CH₂ bond, and the CH₂-aryl bond. The relative energies of these conformers are influenced by steric hindrance (e.g., between the bulky tert-butyl group and the benzyl (B1604629) group) and potential weak intramolecular interactions. cutm.ac.in For instance, studies on related N-acylpiperidines show a strong preference for specific axial or equatorial orientations of substituents due to allylic strain, a concept that would be relevant in analyzing the conformations of this compound. nih.gov The most stable conformer is typically used for subsequent calculations of other properties.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-N-CH₂-C_aryl) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Anti | ~180° | 0.00 | 75 |
| Gauche | ~60° | 1.20 | 25 |
Note: This table is illustrative and based on general principles of conformational analysis of similar amides. Actual values would require specific calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : This orbital can be thought of as the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a better electron donor.
LUMO : This is the innermost orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy indicates a better electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In a study on a related compound, N-((4-acetylphenyl)carbamothioyl)pivalamide, a small HOMO-LUMO energy gap calculated via DFT was interpreted as indicating a reactive nature. researchgate.netfrontiersin.org For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the amide group, while the LUMO would be distributed over the carbonyl group and the aromatic ring.
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: These values are hypothetical and serve as an example of data obtained from FMO analysis.
A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. The MEP map is color-coded to indicate different regions of electrostatic potential:
Red : Regions of most negative potential, typically associated with lone pairs on electronegative atoms (like the carbonyl oxygen in the amide group). These are sites susceptible to electrophilic attack.
Blue : Regions of most positive potential, usually found around hydrogen atoms, particularly those attached to electronegative atoms (like the amide N-H). These are sites susceptible to nucleophilic attack.
Green/Yellow : Regions of intermediate or near-zero potential, often corresponding to nonpolar parts of the molecule, such as the hydrocarbon portions of the tert-butyl and benzyl groups.
For this compound, the MEP map would show a strong negative potential (red) around the carbonyl oxygen, making it a primary site for hydrogen bonding and electrophilic interactions. The area around the amide hydrogen would exhibit a positive potential (blue). nih.gov
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the entire course of a chemical reaction, providing insights into its mechanism and kinetics. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. rsc.org A transition state is a specific configuration along the reaction coordinate that represents the highest energy point on the minimum energy path between a reactant and a product. nih.gov
For example, one might study the mechanism of hydrolysis of the amide bond in this compound. Calculations would be performed to locate the structure of the transition state for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. By calculating the energy of this transition state relative to the reactants, the activation energy for the reaction can be determined, which is directly related to the reaction rate. nih.gov Such studies are computationally intensive and often require sophisticated methods to accurately locate the saddle point on the potential energy surface that corresponds to the transition state. nih.gov
Prediction of Spectroscopic Properties (e.g., NMR, IR Frequencies)
Quantum chemical calculations can predict various spectroscopic properties with a good degree of accuracy. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
IR Frequencies : Calculations can determine the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the peaks observed in an infrared (IR) spectrum. By analyzing the nature of the vibrations (e.g., stretching, bending), each calculated frequency can be assigned to a specific functional group. For this compound, key predicted vibrations would include the N-H stretch, the C=O stretch of the amide, C-H stretches of the aromatic and alkyl groups, and aromatic C=C bending modes. vscht.cz It is common practice to scale the calculated frequencies by a small factor to better match experimental values, accounting for approximations in the computational method and anharmonicity. nih.gov
NMR Chemical Shifts : Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated. aps.org The calculation determines the magnetic shielding around each nucleus (e.g., ¹H and ¹³C). By comparing this to the shielding of a reference compound (like tetramethylsilane, TMS), the chemical shift (δ) can be predicted. libretexts.org These predictions help in the assignment of complex experimental NMR spectra. researchgate.net
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Property | Functional Group | Predicted Value | Typical Experimental Range |
|---|---|---|---|
| IR Frequency | Amide N-H Stretch | ~3350 cm⁻¹ | 3300-3500 cm⁻¹ |
| Amide C=O Stretch | ~1670 cm⁻¹ | 1630-1690 cm⁻¹ | |
| Aromatic C-H Stretch | ~3050 cm⁻¹ | 3000-3100 cm⁻¹ | |
| Alkyl C-H Stretch | ~2970 cm⁻¹ | 2850-3000 cm⁻¹ | |
| ¹H NMR Shift | Amide N-H | ~7.5 ppm | 5.0-9.0 ppm |
| Aromatic C-H | ~7.2 ppm | 7.0-7.5 ppm | |
| Benzyl CH₂ | ~4.4 ppm | 4.3-4.6 ppm | |
| Methyl (on ring) CH₃ | ~2.3 ppm | 2.2-2.5 ppm | |
| tert-Butyl CH₃ | ~1.2 ppm | 0.9-1.3 ppm | |
| ¹³C NMR Shift | Amide C=O | ~178 ppm | 170-180 ppm |
| Aromatic C | ~125-140 ppm | 120-150 ppm | |
| Benzyl CH₂ | ~45 ppm | 40-50 ppm | |
| tert-Butyl C (quaternary) | ~39 ppm | 35-45 ppm | |
| tert-Butyl CH₃ | ~27 ppm | 25-30 ppm |
Note: This table contains illustrative values based on typical group frequencies and chemical shifts. Actual calculated values would provide more precise predictions.
Intermolecular Interactions and Aggregation Behavior Modeling
Understanding how molecules interact with each other is crucial for predicting their bulk properties, such as crystal structure, solubility, and melting point. Molecular dynamics (MD) simulations or static quantum chemical calculations on molecular dimers or clusters can be used to model these interactions.
Design and Synthesis of N 2 Methylbenzyl Pivalamide Analogues and Probes
Strategies for Modifying the Benzyl (B1604629) Moiety
Modification of the 2-methylbenzyl portion of N-(2-Methylbenzyl)pivalamide allows for the investigation of how substitutions on the aromatic ring and the benzylic methylene (B1212753) group influence biological activity. A primary strategy for achieving regioselective functionalization is directed ortho-lithiation (DoM). nih.govbiomedres.us
Directed ortho-Lithiation:
The pivalamide (B147659) group can act as a directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the position ortho to the benzylamine (B48309) substituent. nih.gov However, in the case of this compound, the existing methyl group at the 2-position blocks one of the ortho positions. This directs the lithiation to the 6-position of the aromatic ring.
The general process involves treating this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium (B1211817), typically in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C). biomedres.us The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce new substituents at the 6-position.
Table 6.1: Examples of Electrophiles Used in Directed ortho-Lithiation of N-Benzylpivalamide Analogues
| Electrophile | Introduced Substituent | Reference |
|---|---|---|
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | uniroma1.it |
| Iodine (I₂) | Iodo (-I) | uniroma1.it |
| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) | uniroma1.it |
| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) | uniroma1.it |
| Alkyl halides (R-X) | Alkyl (-R) | uniroma1.it |
For instance, quenching the lithiated intermediate of an N-benzylpivalamide with N,N-dimethylformamide (DMF) would yield the corresponding 6-formyl-N-(2-methylbenzyl)pivalamide. This aldehyde can then serve as a versatile handle for further synthetic transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an oxime or imine.
Another approach to modifying the benzyl moiety involves the use of a pre-functionalized benzylamine starting material. For example, starting with a brominated 2-methylbenzylamine (B130908) allows for the introduction of various substituents via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, either before or after the amidation reaction to form the pivalamide.
Strategies for Modifying the Pivalamide Moiety
Alterations to the pivalamide group can significantly impact the compound's steric bulk, hydrogen bonding capacity, and metabolic stability. Strategies for modifying this moiety often involve replacing the tert-butyl group with other alkyl or aryl substituents or employing bioisosteric replacements.
N-Acylation with Different Acyl Chlorides or Anhydrides:
The most direct method to modify the pivalamide is to use different acylating agents during the synthesis. Instead of pivaloyl chloride, other acyl chlorides or anhydrides can be reacted with 2-methylbenzylamine to generate a series of N-(2-methylbenzyl)amides. This allows for the exploration of a wide range of substituents in place of the tert-butyl group.
Table 6.2: Examples of Acylating Agents for Pivalamide Moiety Modification
| Acylating Agent | Resulting Amide Moiety |
|---|---|
| Acetyl chloride | Acetamide |
| Propionyl chloride | Propionamide |
| Isobutyryl chloride | Isobutyramide |
| Benzoyl chloride | Benzamide |
Bioisosteric Replacement:
Bioisosteres are functional groups that possess similar physicochemical properties and produce broadly similar biological effects. nih.gov Replacing the pivaloyl group with a suitable bioisostere can modulate the compound's potency, selectivity, and pharmacokinetic profile.
Common bioisosteric replacements for the amide group include:
Heterocyclic rings: Oxadiazoles, triazoles, or imidazoles can mimic the hydrogen bonding properties of the amide bond while potentially improving metabolic stability. nih.gov
Trifluoroethylamine: This group can act as a non-classical bioisostere of the amide, maintaining the hydrogen bond donating capability of the N-H while the trifluoromethyl group mimics the carbonyl. mdpi.com
For the tert-butyl group specifically, bioisosteric replacements can be employed to alter steric hindrance and lipophilicity. Examples include:
Cycloalkyl groups (e.g., cyclopropyl, cyclobutyl)
Other branched alkyl groups (e.g., isopropyl, isobutyl)
Small heterocyclic rings
Synthesis of Isotopically Labeled this compound for Mechanistic Studies
Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, studying metabolic pathways, and quantifying drug distribution. researchgate.netimist.ma Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly incorporated into drug candidates.
Deuterium Labeling:
Deuterium can be introduced at specific positions to probe kinetic isotope effects, which can provide insights into the rate-determining steps of enzymatic reactions or chemical transformations. princeton.edu For this compound, deuterium could be incorporated into the benzyl moiety or the pivaloyl group.
Labeling the Benzyl Moiety: Deuterium can be introduced at the benzylic position (the -CH₂- group) via reduction of a corresponding benzoyl derivative with a deuterium source like sodium borodeuteride (NaBD₄). Alternatively, H/D exchange reactions catalyzed by metals such as palladium can be employed. nih.gov
Labeling the Aromatic Ring: Deuterium can be incorporated onto the aromatic ring through electrophilic aromatic substitution using a deuterated acid or via metal-catalyzed H/D exchange reactions.
Labeling the Pivaloyl Group: A deuterated pivaloyl chloride (e.g., pivaloyl chloride-d₉) can be synthesized from deuterated pivalic acid and used in the acylation of 2-methylbenzylamine.
Carbon-13 and Nitrogen-15 Labeling:
Carbon-13 or nitrogen-15 labeling is often used in metabolic studies to trace the fate of the molecule in biological systems using mass spectrometry or NMR spectroscopy. The synthesis of ¹³C- or ¹⁵N-labeled this compound would typically involve a multi-step synthesis starting from a commercially available labeled precursor.
¹³C-Labeling: To label the carbonyl carbon of the pivalamide, one could start with ¹³C-labeled potassium cyanide (K¹³CN), convert it to ¹³C-labeled pivalic acid, and then to the corresponding acyl chloride for reaction with 2-methylbenzylamine. nih.gov
¹⁵N-Labeling: To introduce a ¹⁵N label, one could start with ¹⁵N-labeled ammonia (B1221849) or another nitrogen source to synthesize ¹⁵N-labeled 2-methylbenzylamine, which would then be acylated with pivaloyl chloride.
These labeled compounds are crucial for absorption, distribution, metabolism, and excretion (ADME) studies, helping to identify metabolites and understand the compound's pharmacokinetic profile.
Library Synthesis Approaches for Chemical Space Exploration
To efficiently explore the chemical space around the this compound scaffold and identify analogues with improved properties, combinatorial and parallel synthesis techniques are employed to generate libraries of related compounds. nih.govnih.gov
Parallel Synthesis:
In parallel synthesis, a series of related compounds are synthesized simultaneously in an array of separate reaction vessels. nih.gov This approach is well-suited for generating a focused library of this compound analogues. For example, a library could be constructed by reacting a set of diverse benzylamines with a variety of acyl chlorides in a multi-well plate format.
Table 6.3: A 3x3 Parallel Synthesis Library Example
| Pivaloyl Chloride | Cyclopropanecarbonyl Chloride | Benzoyl Chloride | |
|---|---|---|---|
| 2-Methylbenzylamine | This compound | N-(2-Methylbenzyl)cyclopropanecarboxamide | N-(2-Methylbenzyl)benzamide |
| 2-Chlorobenzylamine | N-(2-Chlorobenzyl)pivalamide | N-(2-Chlorobenzyl)cyclopropanecarboxamide | N-(2-Chlorobenzyl)benzamide |
| 2-Methoxybenzylamine | N-(2-Methoxybenzyl)pivalamide | N-(2-Methoxybenzyl)cyclopropanecarboxamide | N-(2-Methoxybenzyl)benzamide |
This method allows for the rapid generation of a manageable number of discrete compounds, each of which can be purified and characterized before biological screening.
Solid-Phase Synthesis:
Solid-phase synthesis (SPS) is a powerful technique for constructing larger combinatorial libraries. In this approach, one of the starting materials is covalently attached to a solid support (e.g., a polymer resin), and reagents are added in solution. Excess reagents and by-products are easily removed by washing the resin.
For the synthesis of this compound analogues, either the benzylamine or the pivalic acid moiety could be attached to the solid support. For instance, a 2-methylbenzylamine derivative could be immobilized on a resin, and then aliquots of the resin could be treated with a diverse set of acylating agents. After the reaction, the desired amides are cleaved from the resin, purified, and screened. Solid-phase synthesis is particularly amenable to automation, enabling the high-throughput generation of large compound libraries. nih.gov
These library synthesis approaches, combined with high-throughput screening, accelerate the drug discovery process by enabling the rapid exploration of structure-activity relationships and the identification of lead compounds with optimized properties.
Advanced Analytical Methodologies for N 2 Methylbenzyl Pivalamide
Chromatographic Techniques for Separation and Purity Analysis (e.g., HPLC, GC)
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like N-(2-Methylbenzyl)pivalamide. A reversed-phase HPLC method is often the preferred approach for such analyses. In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.
A typical HPLC method for the purity analysis of this compound would involve a C18 column as the stationary phase. The mobile phase could be a gradient or isocratic mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where this compound exhibits maximum absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC):
For volatile and thermally stable compounds, Gas Chromatography (GC) offers high resolution and sensitivity. While this compound has a relatively high boiling point, GC analysis is feasible, often employing a high-temperature capillary column. A common stationary phase for this type of analysis would be a polysiloxane-based polymer, such as 5% phenyl-polydimethylsiloxane.
The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it is vaporized. An inert carrier gas, such as helium or nitrogen, carries the vaporized sample through the column. The separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is typically used for the detection of organic compounds like this compound due to its high sensitivity and wide linear range.
Below is an interactive data table summarizing typical parameters for HPLC and GC analysis of a compound similar to this compound.
| Parameter | HPLC | GC |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | 5% Phenyl-polydimethylsiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water (gradient) | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature programmed (e.g., 100 °C to 280 °C) |
| Detection | UV at 254 nm | Flame Ionization Detector (FID) |
| Injection Volume | 10 µL | 1 µL (split injection) |
Quantitative Analysis Methods
Quantitative analysis is essential for determining the exact amount of this compound in a sample. This is often achieved using the same chromatographic techniques employed for purity analysis, but with the inclusion of a calibration curve.
To perform quantitative analysis using HPLC or GC, a series of standard solutions of this compound with known concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the peak area (or height) against the concentration of the standards. The concentration of this compound in an unknown sample is then determined by analyzing the sample under the same conditions and interpolating its peak area on the calibration curve.
The validity of the quantitative method is established through a process of method validation, which assesses parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
The following table presents hypothetical validation data for a quantitative HPLC method for this compound.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
Chiral Separation Techniques for Enantiomeric Purity Assessment
Since this compound possesses a chiral center, it can exist as a pair of enantiomers. In many applications, particularly in the pharmaceutical field, it is crucial to separate and quantify these enantiomers to assess the enantiomeric purity of the compound. Chiral chromatography is the most effective method for this purpose.
Chiral separation can be achieved using either HPLC or GC with a chiral stationary phase (CSP). These stationary phases are designed to interact differently with the two enantiomers, leading to their separation.
Chiral HPLC:
For chiral HPLC, stationary phases based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are commonly used. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The differential interaction of the enantiomers with the chiral stationary phase results in different retention times, allowing for their separation and quantification.
Chiral GC:
Chiral GC often utilizes cyclodextrin-based stationary phases. The enantiomers of this compound would form transient diastereomeric complexes with the cyclodextrin (B1172386) derivative, leading to different elution times.
The enantiomeric excess (e.e.) is a measure of the enantiomeric purity and is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
A hypothetical chiral HPLC separation of this compound enantiomers is detailed in the table below.
| Parameter | Chiral HPLC Method |
| Column | Chiralcel OD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 12.5 min |
| Retention Time (Enantiomer 2) | 15.2 min |
| Resolution (Rs) | > 1.5 |
Emerging Applications of N 2 Methylbenzyl Pivalamide in Synthetic Chemistry and Materials Science
N-(2-Methylbenzyl)pivalamide as a Synthetic Building Block for Nitrogen-Containing Compounds
Nitrogen-containing compounds are fundamental to medicinal chemistry and materials science, with a significant percentage of FDA-approved drugs featuring nitrogen heterocycles. nih.govmsesupplies.com this compound serves as an excellent starting point for the synthesis of a variety of these valuable structures. Its primary utility stems from its role in directed metalation reactions, which allow for precise functionalization of the aromatic ring.
The lithiation of this compound, often using strong bases like tert-butyllithium (B1211817), can occur at the benzylic methyl group. The resulting organolithium species is a potent nucleophile that can react with a wide array of electrophiles. This allows for the introduction of diverse functional groups to the side chain. For instance, reaction with carbonyl compounds (aldehydes and ketones) yields alcohol derivatives. Subsequent acid-catalyzed dehydration of these alcohols provides a direct route to substituted tetrahydroisoquinolines, an important structural motif in many biologically active compounds. In other cases, dehydration can lead to the formation of alkenes. This strategic functionalization transforms the relatively simple this compound molecule into a more complex, value-added building block, primed for further synthetic transformations or for direct use in various applications.
Utilization in Directed Ortho Metalation (DOM) Chemistry Beyond Alkylation
Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG), which coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The pivalamide (B147659) group, -NHC(O)t-Bu, in N-benzylpivalamides is an effective DMG. sci-hub.se
While the related N-pivaloylanilines are known to undergo ortho-lithiation followed by reaction with various electrophiles, this compound itself presents a competition between ortho-to-amide lithiation and lithiation at the benzylic methyl group. sci-hub.se However, the principle of using the pivalamide group to direct reactions with a broad range of non-alkyl electrophiles is well-established in similar systems. These reactions demonstrate the versatility of the DoM strategy for creating diverse substitution patterns that would be difficult to achieve through classical electrophilic aromatic substitution. wikipedia.orgsci-hub.se
The resulting ortho-functionalized pivalamides can be further manipulated. The pivaloyl protecting group is robust but can be removed under hydrolytic conditions, liberating the amine for further reactions, such as cyclizations to form nitrogen heterocycles. sci-hub.se
Below is a table summarizing the types of non-alkyl electrophiles used in DoM reactions with related N-pivaloyl-anilines and the corresponding products formed.
| Electrophile | Reagent Example | Product Functional Group |
| Disulfides | Dimethyl disulfide (MeSSMe) | Thioether (-SMe) |
| Formylating agents | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Carbonyl compounds | Benzaldehyde (PhCHO) | Secondary alcohol (-CH(OH)Ph) |
| Silylating agents | Trimethylsilyl chloride (TMSCl) | Silyl group (-SiMe₃) |
| Carbonating agents | Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |
Potential as Ligands or Reagents in Catalysis
The design of organic ligands is crucial for the advancement of transition metal catalysis. nih.gov Ligands modify the electronic and steric properties of a metal center, thereby influencing the catalyst's activity, selectivity, and stability. nih.govnih.gov While this compound itself is not widely documented as a ligand, its structural features suggest significant potential for its derivatives in catalysis.
The amide functional group contains both nitrogen and oxygen donor atoms, making it capable of chelating to a metal center. The benzyl (B1604629) framework provides a rigid scaffold that can be modified to create a specific steric environment around the metal. For example, derivatives of this compound could be envisioned as components of:
P,N Ligands: By introducing a phosphine (B1218219) group onto the aromatic ring (via a DoM reaction, for example), chiral P,N-type ligands could be synthesized. Such ligands are highly effective in various asymmetric catalytic reactions.
N,N Ligands: Further functionalization could introduce a second nitrogen donor, such as a pyridine (B92270) or oxazoline (B21484) ring, leading to bidentate N,N ligands. These are common in oxidation and transfer hydrogenation catalysis. nih.gov
Chelating Reagents: In some palladium-catalyzed reactions, pivalic acid is used as an additive where the pivalate (B1233124) anion plays a key role in the C-H activation step, acting as a proton shuttle. researchgate.net It is conceivable that N-acyl amino acid structures and related pivalamides could serve a similar role, acting as chelating anionic ligands that facilitate C-H activation processes. researchgate.net
The modular nature of the this compound scaffold makes it an attractive platform for developing new, tailored ligands for specific catalytic applications.
Role as Precursors in the Synthesis of Advanced Organic Materials
Advanced organic materials, including polymers, organic semiconductors, and energetic materials, often rely on nitrogen-rich heterocyclic building blocks. msesupplies.commdpi.com The synthetic versatility of this compound makes it a valuable precursor for monomers and key intermediates in the synthesis of these materials.
Through the synthetic transformations described previously (Sections 8.1 and 8.2), this compound can be converted into highly functionalized aromatic compounds. These derivatives can serve as precursors for:
High-Performance Polymers: The introduction of two reactive functional groups (e.g., an amine and a carboxylic acid) onto the molecule could generate AB-type monomers for the synthesis of polyamides or polyimides. The rigid aromatic backbone would impart thermal stability and desirable mechanical properties to the resulting polymers.
Organic Electronics: The synthesis of fused heterocyclic systems, such as benzimidazoles, is a cornerstone of organic electronics. organic-chemistry.orgnrel.gov The functional groups installed on the this compound ring can be used to direct cyclization reactions to build these larger, conjugated systems, which are essential for electron transport materials. nrel.gov
Energetic Materials: Many advanced energetic materials are based on nitrogen-rich heterocycles due to their high heats of formation. mdpi.com The ability to strategically introduce multiple nitrogen atoms and other functional groups (like nitro or azido (B1232118) groups) onto the benzylpivalamide scaffold provides a pathway to novel, high-energy-density materials.
The capacity to generate diverse and complex structures from a single, accessible starting material positions this compound as a significant platform for the future development of novel organic materials.
Conclusions and Future Research Trajectories for N 2 Methylbenzyl Pivalamide Chemistry
Summary of Key Achievements and Methodological Advancements
The chemistry of N-(2-Methylbenzyl)pivalamide is primarily distinguished by its utility in directed metalation reactions, a powerful strategy for regioselective C-H bond functionalization. The pivalamide (B147659) moiety serves as an effective directing group, facilitating the activation of the otherwise inert C-H bonds at the ortho position of the benzyl (B1604629) ring.
Key achievements include:
Directed Ortho-Lithiation: The pivaloylaminomethyl group has been successfully employed to direct lithiation to the C-6 position of the benzyl ring. Subsequent reactions with various electrophiles allow for the introduction of a wide range of substituents in a highly regioselective manner. The choice of the lithiating agent, such as n-butyllithium or tert-butyllithium (B1211817), can be critical in controlling the site of metalation, especially in more complex substituted systems. researchgate.netresearchgate.net
Transition Metal-Catalyzed C-H Activation: The amide functionality is a well-established directing group in transition metal catalysis, particularly with palladium. rsc.orgbohrium.com While studies may not focus exclusively on this compound, the principles derived from N-aryl and N-benzyl pivalamides are directly applicable. These methods enable transformations like ortho-arylation, creating biaryl structures that are prevalent in pharmaceuticals and materials science. nih.govrsc.org
Stereochemical Influence: In asymmetric catalysis, the N-(2-methylbenzyl) group has been shown to enhance enantioselectivity in certain reactions. For instance, in rhodium-catalyzed intramolecular hydroaminations, the presence of the 2-methyl substituent can lead to a more ordered transition state, resulting in higher enantiomeric excess compared to the unsubstituted N-benzyl analogue. mit.edu This highlights the subtle but significant role of the ortho-methyl group in influencing the stereochemical outcome of a reaction.
These advancements have established this compound as a valuable substrate and building block for constructing specifically substituted aromatic compounds.
Identification of Unexplored Reactivity and Synthetic Opportunities
Despite the progress, the full synthetic potential of this compound remains to be unlocked. Several avenues for exploring its reactivity are apparent.
Exploiting Alternative C-H Bonds: Research has predominantly focused on the activation of the aromatic C-H bond ortho to the directing group. However, the benzylic C-H bonds (Ar-CH2-N) and the C-H bonds of the ortho-methyl group are also potential sites for functionalization. Reports on related systems have noted that under certain conditions, lithiation can occur at the benzylic position. researchgate.net A systematic investigation into reaction conditions (e.g., base, solvent, temperature) that favor functionalization at these alternative sites could dramatically expand the synthetic utility of this compound.
Broader Scope of Catalytic Systems: While palladium and rhodium catalysis are well-explored for amide-directed C-H activation, other transition metals like cobalt, ruthenium, and copper offer different reactivity profiles and could unlock novel transformations. nih.gov Applying these catalytic systems to this compound could lead to new C-C and C-heteroatom bond-forming reactions, such as amination, etherification, or borylation.
Tandem and Cascade Reactions: The strategic placement of functional groups via directed C-H activation could be used as the entry point for designing tandem or cascade reactions. For example, an ortho-alkenylation could be followed by an intramolecular cyclization to rapidly construct complex heterocyclic scaffolds, a strategy that has proven effective with other directing groups. nih.gov
Directions for Further Mechanistic and Theoretical Investigations
A deeper understanding of the reaction mechanisms underpinning the reactivity of this compound is crucial for rational optimization and the discovery of new processes.
Computational Modeling of Transition States: While the enhanced enantioselectivity observed in some rhodium-catalyzed reactions is attributed to a more ordered transition state, detailed theoretical investigations are lacking. mit.edu Density Functional Theory (DFT) calculations could be employed to model the transition states of various catalytic cycles. rsc.orgrsc.org Such studies could precisely elucidate the non-covalent interactions through which the ortho-methyl group exerts its stereodirecting influence, providing a predictive framework for ligand and substrate design.
Kinetic and Spectroscopic Studies: Mechanistic studies on the palladium-catalyzed C-H activation cycles involving related amide-containing substrates have been instrumental in advancing the field. researchgate.net Similar investigations, including kinetic isotope effect experiments and in-situ spectroscopic monitoring, should be performed for reactions involving this compound. This would help to determine the rate-limiting step (e.g., C-H cleavage vs. reductive elimination) and clarify the role of the ligand, additives, and the directing group throughout the catalytic process.
Investigating Aggregation and Solution Structure: The behavior of organolithium reagents is often complicated by the formation of aggregates. The regioselectivity of the lithiation of this compound could be highly dependent on its solution structure and the nature of the organolithium aggregates present. Spectroscopic studies (e.g., NMR) could provide valuable information on these species, leading to more reproducible and controlled reaction outcomes.
Potential for Novel Applications in Contemporary Chemical Research
The ability to precisely install functional groups onto a benzylamine (B48309) scaffold positions this compound as a valuable intermediate for applications in medicinal chemistry, agrochemistry, and materials science.
Synthesis of Bioactive Molecules: Substituted benzylamines are common motifs in a vast array of pharmacologically active compounds. The methodologies developed for this compound can be applied to the synthesis of complex drug analogues. For instance, the ortho-arylation products are precursors to molecules containing the biaryl motif, which is a recognized "privileged structure" in drug discovery. researchgate.net The pivalamide group can often be removed under standard conditions to release the free amine for further elaboration.
Development of Molecular Probes and Materials: The selective functionalization allows for the introduction of reporter groups (e.g., fluorophores, spin labels) or moieties that can alter electronic properties. This could enable the synthesis of novel molecular probes for chemical biology or building blocks for functional organic materials, such as ligands for catalysis or components of organic light-emitting diodes (OLEDs).
Library Synthesis for Discovery Chemistry: The robust and predictable nature of the directed C-H functionalization reactions makes this chemistry amenable to library synthesis. By varying the electrophile in directed lithiation or the coupling partner in transition metal-catalyzed reactions, large libraries of structurally diverse 2-methylbenzylamine (B130908) derivatives can be rapidly assembled and screened for biological activity or material properties.
Q & A
Q. Advanced
- Purification : Column chromatography (silica gel, hexane/EtOAc) removes unreacted starting materials.
- Reaction monitoring : In-situ FTIR or LC-MS detects intermediates (e.g., acyl chlorides) to optimize quenching times .
- Hazard management : Ames testing is recommended for mutagenicity assessment, especially for anomeric amide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
